Antithrombin Pescara is a variant of antithrombin III, a crucial plasma glycoprotein involved in the regulation of blood coagulation. Antithrombin III is part of the serpin family, which are serine protease inhibitors that play a vital role in controlling clotting processes. The Pescara variant is characterized by specific mutations that affect its functional properties, particularly its interaction with heparin and its ability to inhibit thrombin and other coagulation factors.
Antithrombin Pescara falls under the classification of serine protease inhibitors (serpins), which are characterized by their ability to form stable complexes with target proteases. This variant is specifically classified as a defective form of antithrombin III due to mutations that impair its normal function .
The synthesis of antithrombin Pescara involves standard procedures for producing recombinant proteins. Typically, this includes:
The purification process may involve several steps:
These methods ensure that the final product retains its biological activity while minimizing contaminants .
Antithrombin Pescara retains the characteristic three-dimensional structure typical of serpins, comprising:
The molecular weight of antithrombin Pescara is approximately 58 kDa, similar to that of normal antithrombin III. It contains multiple glycosylation sites that can influence its stability and activity .
Antithrombin Pescara primarily participates in reactions involving the inhibition of serine proteases such as thrombin and factor Xa. The mechanism involves:
The efficiency of this reaction can be significantly enhanced by the presence of heparin, which induces conformational changes in antithrombin that increase its affinity for proteases .
The mechanism by which antithrombin Pescara inhibits coagulation involves:
Research indicates that this allosteric mechanism can increase inhibition rates up to 1000-fold compared to non-heparin-bound states .
Relevant data on these properties are essential for understanding how antithrombin Pescara behaves under physiological conditions and during laboratory handling .
Antithrombin Pescara has significant implications in both clinical and research settings:
Additionally, insights gained from studying this variant can inform the design of new anticoagulant drugs aimed at enhancing or mimicking the activity of natural antithrombins .
CAS No.: 20303-60-0
CAS No.: 3663-42-1
CAS No.: 42794-72-9
CAS No.:
CAS No.: 15574-69-3
CAS No.: 1152-76-7